Methyl 5-bromo-3-nitrothiophene-2-carboxylate

Lipophilicity Drug-likeness ADME prediction

Methyl 5-bromo-3-nitrothiophene-2-carboxylate (CAS 99839-45-9) is a trisubstituted thiophene heterocycle bearing a methyl ester at the 2-position, a nitro group at the 3-position, and a bromine atom at the 5-position (molecular formula C₆H₄BrNO₄S, MW 266.07). The compound is synthesized via electrophilic bromination of methyl 3-nitrothiophene-2-carboxylate (CAS 75735-44-3) using bromine in concentrated sulfuric acid, a route documented in patent literature (US8853208B2) and traceable to the foundational Barker et al.

Molecular Formula C6H4BrNO4S
Molecular Weight 266.07 g/mol
CAS No. 99839-45-9
Cat. No. B3196300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-3-nitrothiophene-2-carboxylate
CAS99839-45-9
Molecular FormulaC6H4BrNO4S
Molecular Weight266.07 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(S1)Br)[N+](=O)[O-]
InChIInChI=1S/C6H4BrNO4S/c1-12-6(9)5-3(8(10)11)2-4(7)13-5/h2H,1H3
InChIKeyNICPTWQVTNENRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-3-nitrothiophene-2-carboxylate (CAS 99839-45-9) — Structural Profile and Procurement-Relevant Identity


Methyl 5-bromo-3-nitrothiophene-2-carboxylate (CAS 99839-45-9) is a trisubstituted thiophene heterocycle bearing a methyl ester at the 2-position, a nitro group at the 3-position, and a bromine atom at the 5-position (molecular formula C₆H₄BrNO₄S, MW 266.07) . The compound is synthesized via electrophilic bromination of methyl 3-nitrothiophene-2-carboxylate (CAS 75735-44-3) using bromine in concentrated sulfuric acid, a route documented in patent literature (US8853208B2) and traceable to the foundational Barker et al. synthesis of 3-nitrothiophene precursors [1]. It functions primarily as a bifunctional building block in medicinal chemistry, where the bromine serves as a cross-coupling handle and the nitro group provides both electronic tuning and a latent amino precursor via reduction.

Why Methyl 5-bromo-3-nitrothiophene-2-carboxylate Cannot Be Casually Replaced by In-Class Analogs


Despite sharing the C₆H₄BrNO₄S formula with its 4-nitro regioisomer (CAS 38239-32-6), methyl 5-bromo-3-nitrothiophene-2-carboxylate occupies a distinct region of chemical space that precludes casual substitution. The 3-nitro-2-carboxylate arrangement places the nitro group in direct conjugation with the ester carbonyl, producing an electronic environment fundamentally different from the 4-nitro isomer and altering both the reduction potential and the regioselectivity of nucleophilic aromatic substitution . Substituting the bromine for chlorine would reduce cross-coupling reactivity due to the higher C–Cl bond dissociation energy (~84 kcal/mol vs. ~70 kcal/mol for C–Br), a difference documented kinetically for 2-halogeno-5-nitrothiophene systems where bromo derivatives react faster than chloro in piperidino-dehalogenation [1]. Using the non-brominated parent (CAS 75735-44-3, LogP = 1.97) in place of the brominated compound (LogP = 2.73) sacrifices approximately 0.76 log units of lipophilicity, a magnitude that can be decisive for membrane permeability in cell-based assays . The quantitative evidence below substantiates each of these differentiation dimensions.

Quantitative Differentiation Evidence for Methyl 5-bromo-3-nitrothiophene-2-carboxylate (CAS 99839-45-9)


LogP Increase of +0.76 Units vs. Non-Brominated Parent Enhances Membrane Permeability Predictions

Methyl 5-bromo-3-nitrothiophene-2-carboxylate (CAS 99839-45-9) has a computed LogP of 2.73, while its direct non-brominated precursor methyl 3-nitrothiophene-2-carboxylate (CAS 75735-44-3) has a computed LogP of 1.97 . The bromine atom contributes a ΔLogP of +0.76, a substantial increment that crosses the LogP = 2 threshold often associated with improved passive membrane diffusion. Both compounds share an identical TPSA of 100.36 Ų, meaning the lipophilicity gain is achieved without sacrificing polar surface area.

Lipophilicity Drug-likeness ADME prediction

3-Nitro vs. 4-Nitro Regioisomer: Different Electronic Configuration Dictates Differential Reactivity

The title compound places the nitro group at the thiophene 3-position (adjacent to the 2-carboxylate), while the regioisomer methyl 5-bromo-4-nitrothiophene-2-carboxylate (CAS 38239-32-6) places the nitro group at the 4-position . In the 3-nitro isomer, the nitro group is conjugated with the ester carbonyl, withdrawing electron density from the carboxylate and enhancing the electrophilicity of the ester carbon toward nucleophilic attack. In the 4-nitro isomer, this conjugation pathway is absent. Both isomers share identical molecular formula, molecular weight (266.07), and computed LogP (2.73), meaning that substitution of one for the other cannot be detected by MS or LogP alone, yet their reactivity profiles in nucleophilic aromatic substitution and reduction chemistry are expected to differ substantially based on the established QSAR for nitrothiophenes [1]. The 4-nitro isomer requires storage at 2–8°C in the dark under inert atmosphere, indicating distinct stability considerations.

Regiochemistry Electronic effects Structure-activity relationship

Methyl Ester as an Orthogonal Protecting Group: Synthetic Flexibility vs. the Free Carboxylic Acid Analog

The methyl ester group of the title compound (CAS 99839-45-9, LogP = 2.73) can be selectively hydrolyzed to the corresponding carboxylic acid 5-bromo-3-nitrothiophene-2-carboxylic acid (CAS 101079-64-5, LogP = 2.64) using 1N NaOH in 1:1 THF/methanol at room temperature [1]. The ester form offers several procurement-relevant advantages: (a) the methyl ester is neutral and more lipophilic (ΔLogP ≈ +0.09 vs. the acid), facilitating organic-solvent handling and chromatographic purification; (b) the ester prevents undesired acid-mediated side reactions during cross-coupling steps; and (c) the ester can be carried through multi-step sequences and liberated to the acid only when a carboxylate functionality is required for target binding or salt formation. This orthogonal protection strategy is documented in patent US8853208B2, where the methyl ester of 3-nitrothiophene-2-carboxylic acid is brominated and subsequently hydrolyzed as needed.

Protecting group strategy Synthetic intermediate Prodrug design

Nitroreductase-Activated Prodrug Potential: Scaffold-Class Evidence from Nitrothiophene Carboxamides

Derivatives built from the nitrothiophene carboxylate scaffold — of which the title compound is a key synthetic intermediate — have been characterized as prodrugs requiring activation by the bacterial nitroreductases NfsA and NfsB in Escherichia coli [1]. In the seminal nitrothiophene carboxamides (NTC) study by Hameed P et al. (Scientific Reports, 2018), single-gene knockout of nfsB elevated the minimum inhibitory concentration (MIC) to >40 µg/mL compared to the wild-type E. coli strain, confirming that enzymatic nitro reduction is essential for antibacterial activity. While the title compound itself is a building block and not the final bioactive species, the presence of the 3-nitro group at the specific position is a prerequisite for this mechanism of action. In contrast, the 4-nitro regioisomer (CAS 38239-32-6), lacking the conjugation pattern required for efficient single-electron reduction by nitroreductases, would be predicted — based on the QSAR analysis of nitrothiophene reduction potentials — to exhibit diminished or absent bioreductive activation.

Antibacterial prodrug Nitroreductase Gram-negative bacteria

Supplier-Reported Purity and Stabilization: 95% (Stabilized) with Batch-Specific QC Documentation

Commercially, methyl 5-bromo-3-nitrothiophene-2-carboxylate is available at two principal purity tiers: 95% (stabilized with Cu + HQ + MgO) from Bidepharm, with batch-specific QC data including NMR, HPLC, and GC ; and 98% HPLC purity from ChemicalBook-listed suppliers . The explicit stabilization package (copper, hydroquinone, magnesium oxide) indicates that the supplier has identified and mitigated degradation pathways — likely radical-mediated debromination or nitro group reduction — that could compromise the integrity of unstabilized material during storage or shipping. The methyl 5-bromo-4-nitrothiophene-2-carboxylate regioisomer (CAS 38239-32-6) is also available at 95% purity but requires storage at 2–8°C in the dark under inert atmosphere, a more stringent condition . The availability of batch-specific analytical data for the title compound reduces the burden of in-house QC re-analysis.

Quality control Procurement specification Stabilization

Research and Industrial Application Scenarios for Methyl 5-bromo-3-nitrothiophene-2-carboxylate (CAS 99839-45-9)


Synthesis of Nitrothiophene Carboxamide (NTC) Antibacterial Prodrug Candidates

The title compound serves as the direct synthetic entry point to the nitrothiophene carboxamide (NTC) antibacterial series, where the 5-bromo position is elaborated via amide coupling or cross-coupling to introduce diverse amine-bearing side chains. The 3-nitro group is essential for the bioreductive activation mechanism: NTC derivatives are prodrugs requiring reduction by the E. coli nitroreductases NfsA and NfsB to exert bactericidal activity, as demonstrated by the MIC shift to >40 µg/mL in nfsB-knockout strains [1]. The methyl ester can be hydrolyzed post-coupling to the free carboxylic acid, enabling salt formation or further derivatization. Selecting the 3-nitro regioisomer (CAS 99839-45-9) over the 4-nitro isomer (CAS 38239-32-6) is mechanistically mandatory for this application.

Suzuki-Miyaura Cross-Coupling for Diversification of the 5-Position

The 5-bromo substituent provides a reactive handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling the construction of biaryl thiophene libraries. The bromine atom offers a practical balance of reactivity and stability: it undergoes oxidative addition to Pd(0) more readily than the corresponding chloro analog (C–Br bond dissociation energy ~70 kcal/mol vs. ~84 kcal/mol for C–Cl), a reactivity trend consistent with kinetic data on 2-halogeno-5-nitrothiophene systems where bromo derivatives react faster than chloro in nucleophilic substitution [2]. The methyl ester remains intact under standard Suzuki conditions, allowing the coupling product to be carried forward without deprotection.

Orthogonal Protection Strategy in Multi-Step Medicinal Chemistry Synthesis

The methyl ester group provides a neutral, lipophilic protecting group that can be cleaved to the free carboxylic acid (CAS 101079-64-5) under mild basic conditions (1N NaOH, THF/MeOH, RT, 1 h) as documented in patent US8853208B2 [2]. This orthogonal protection strategy allows the bromine and nitro groups to be manipulated independently of the carboxylate oxidation state. The ΔLogP of +0.76 vs. the non-brominated parent (CAS 75735-44-3) enhances organic-solvent solubility and facilitates chromatographic purification of intermediates, which is a practical advantage in multi-step library synthesis.

Quality-Controlled Building Block Procurement for Lead Optimization Programs

For lead optimization programs requiring batch-to-batch reproducibility, the title compound is available with documented purity specifications (95% stabilized with Cu+HQ+MgO, or 98% HPLC) and batch-specific QC data including NMR, HPLC, and GC . The explicit stabilization package addresses the known sensitivity of bromo-nitrothiophenes to radical-mediated degradation, providing procurement confidence that the non-stabilized 4-nitro regioisomer — which carries more restrictive storage requirements (2–8°C, dark, inert atmosphere) — may not offer equivalently.

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